molecular formula C17H24ClN3O4 B13887615 4-(6-Chloro-5-ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

4-(6-Chloro-5-ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13887615
M. Wt: 369.8 g/mol
InChI Key: PYITVAPZLFITID-UHFFFAOYSA-N
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Description

4-(6-Chloro-5-ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a piperazine ring, a pyridine ring, and various functional groups including a chloro group, an ethoxycarbonyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-5-ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.

    Coupling Reactions: The pyridine and piperazine rings can be coupled using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The tert-butyl ester group can be introduced using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(6-Chloro-5-ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biology: Study of its interactions with biological targets such as enzymes or receptors.

    Industry: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloro-5-methyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
  • 4-(6-Chloro-5-ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid methyl ester

Uniqueness

The presence of the ethoxycarbonyl group and the tert-butyl ester group may confer unique properties such as increased lipophilicity, enhanced stability, or specific biological activity compared to similar compounds.

Properties

Molecular Formula

C17H24ClN3O4

Molecular Weight

369.8 g/mol

IUPAC Name

tert-butyl 4-(6-chloro-5-ethoxycarbonylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H24ClN3O4/c1-5-24-15(22)12-6-7-13(19-14(12)18)20-8-10-21(11-9-20)16(23)25-17(2,3)4/h6-7H,5,8-11H2,1-4H3

InChI Key

PYITVAPZLFITID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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